Cyclophosphamide-d4 is classified as a pharmaceutical compound and belongs to the category of alkylating agents. It is specifically used in cancer treatment due to its ability to interfere with DNA replication, leading to cell death in rapidly dividing cells.
The synthesis of cyclophosphamide-d4 involves several steps that incorporate deuterium into the cyclophosphamide structure. A notable method includes:
For instance, one study reported the conversion of cyclophosphamide into its d4 analog with a yield of approximately 62% through crystallization techniques involving ether and petroleum ether mixtures .
Cyclophosphamide-d4 maintains the core structure of cyclophosphamide but incorporates four deuterium atoms at specific positions within the molecule. The molecular formula remains similar to that of cyclophosphamide, with the addition of deuterium isotopes affecting its mass properties.
The structural integrity allows for similar biochemical interactions while providing distinct advantages in analytical detection due to its unique isotopic signature.
Cyclophosphamide-d4 participates in various chemical reactions typical of alkylating agents:
These reactions are crucial for understanding both the therapeutic effects and potential toxicities associated with cyclophosphamide-based treatments.
The mechanism of action for cyclophosphamide-d4 is analogous to that of its parent compound:
The isotopic labeling does not significantly alter these fundamental processes but aids in tracking metabolic pathways through advanced analytical techniques .
Cyclophosphamide-d4 exhibits several notable physical and chemical properties:
These properties make cyclophosphamide-d4 suitable for both laboratory research and clinical applications.
Cyclophosphamide-d4 has several significant applications:
Cyclophosphamide-d4 (CAS 173547-45-0) is a deuterated analog of the immunosuppressant and antineoplastic agent cyclophosphamide. Its molecular formula is C7H11D4Cl2N2O2P, with a molecular weight of 265.11 g/mol, compared to 261.09 g/mol for non-deuterated cyclophosphamide [1] [6]. The compound incorporates four deuterium atoms (²H or D) at specific carbon positions: the 4,4,5,5 positions of the oxazaphosphorinane ring. This isotopic labeling yields the systematic IUPAC name N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine [4] [9]. The structural integrity of the parent molecule remains intact, preserving the nitrogen mustard pharmacophore (bis(2-chloroethyl)amino group and the cyclic phosphamide ring essential for its prodrug activation mechanism [3] [6].
Table 1: Isotopic Labeling Specifications of Cyclophosphamide-d4
Characteristic | Specification |
---|---|
Deuterium Positions | 4,4,5,5 of oxazaphosphorinane ring |
Molecular Formula | C7H11D4Cl2N2O2P |
Exact Mass | 264.0499 g/mol |
SMILES Notation | [²H]C1([²H])COP(=O)(NC1([²H])[²H])N(CCCl)CCCl |
InChI Key | InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |
The deuteration pattern is strategically designed to minimize alterations in steric and electronic properties while introducing isotopic distinguishability for analytical detection. This allows Cyclophosphamide-d4 to serve as an internal standard in mass spectrometry-based assays without interfering with the biochemical behavior of the native compound [1] [3].
Cyclophosphamide-d4 exhibits a melting point range of 41–45°C, consistent with its non-deuterated counterpart [6] [9]. It presents as a white to off-white solid under standard conditions and is typically stored at -20°C to ensure long-term stability [3] [4]. The compound demonstrates moderate solubility in organic solvents such as chloroform and methanol but limited solubility in aqueous matrices [6] [9]. Chromatographic purity exceeds 95% when assessed via HPLC, confirming minimal impurities in commercially available reference standards [4] [6].
Table 2: Physicochemical Properties of Cyclophosphamide-d4
Property | Characteristics |
---|---|
Physical Form | White to off-white solid |
Melting Point | 41–45°C |
Storage Conditions | -20°C (long-term); desiccated environment |
Solubility | Slightly soluble in chloroform and methanol; Low aqueous solubility |
Purity | >95% (HPLC) |
Stability | Stable for ≥3 years as powder; 6 months in solvent at -80°C |
Reactivity studies confirm that the deuterium substitution does not alter the compound’s fundamental alkylating activity. Cyclophosphamide-d4 undergoes hepatic bioactivation via cytochrome P450 enzymes to form phosphoramide mustard, analogous to non-deuterated cyclophosphamide [3] [6]. However, deuterium’s kinetic isotope effect may subtly modulate metabolic rates, as deuterium-carbon bonds exhibit higher dissociation energy compared to hydrogen-carbon bonds [3]. The phosphoramide group retains its susceptibility to hydrolysis, and the nitrogen mustard moiety maintains its electrophilic reactivity toward nucleophilic sites on DNA [6].
The primary distinction between Cyclophosphamide-d4 and its non-deuterated form lies in their isotopic composition, which confers unique analytical advantages without significant pharmacological divergence. Mass spectrometric analyses reveal a +4 Da mass shift for Cyclophosphamide-d4, producing distinct molecular ion peaks (e.g., m/z 261 → 265) that enable precise quantification in biological matrices [1] [3]. This mass difference eliminates signal overlap in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, making it indispensable as an internal standard for pharmacokinetic studies [1] [4].
Deuterium incorporation induces subtle alterations in physicochemical behavior:
Despite these nuances, biochemical studies confirm that Cyclophosphamide-d4 retains identical cytotoxicity mechanisms as its progenitor. It crosslinks DNA strands via phosphoramide mustard and induces apoptosis in proliferating cells, with in vitro activity profiles overlapping those of non-deuterated cyclophosphamide [3] [6]. The deuterated analog thus serves as a chemically congruent tracer for tracking the distribution, metabolism, and excretion of cyclophosphamide in research settings without perturbing the biological system under investigation [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: